Product packaging for cytosporone C(Cat. No.:)

cytosporone C

Cat. No.: B12412693
M. Wt: 278.34 g/mol
InChI Key: UBUGNGHURFYFHC-UHFFFAOYSA-N
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Description

Cytosporone C is a natural polyketide-derived phenolic lipid belonging to the cytosporone class of compounds, which were first isolated from endophytic fungi . It was identified as one of the secondary metabolites produced by the endophytic fungus Diaporthe hongkongensis , demonstrating the metabolic versatility and biosynthetic potential of fungal endophytes . Compounds within the cytosporone family have been reported to possess a range of biological activities, including antimicrobial and anti-inflammatory properties, making them subjects of interest in natural product research and bioprospecting . The isolation of this compound contributes to the understanding of chemical diversity in fungi and supports the exploration of endophytic fungi as a source of structurally diverse and potentially bioactive natural products for biochemical and pharmaceutical research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O4 B12412693 cytosporone C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

1-heptyl-6,8-dihydroxy-1,4-dihydroisochromen-3-one

InChI

InChI=1S/C16H22O4/c1-2-3-4-5-6-7-14-16-11(9-15(19)20-14)8-12(17)10-13(16)18/h8,10,14,17-18H,2-7,9H2,1H3

InChI Key

UBUGNGHURFYFHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1C2=C(CC(=O)O1)C=C(C=C2O)O

Origin of Product

United States

Natural Occurrence and Fungal Production Systems

Cytosporone C is a secondary metabolite produced by a variety of fungi, particularly those living as endophytes within plant tissues. Its production has been documented across several fungal genera, indicating a potentially conserved biosynthetic pathway.

Fungal Sources of this compound and Related Congeners

The discovery of this compound and its structural relatives is closely linked to the study of endophytic fungi, which reside within the tissues of living plants without causing any apparent disease. These microorganisms are recognized as prolific producers of bioactive secondary metabolites. mdpi.compreprints.org

Endophytic Fungi: Diaporthe species (D. hongkongensis, D. eucalyptorum)

The genus Diaporthe is a significant source of this compound. Fungi belonging to this genus are found globally and can be endophytes, pathogens, or saprobes. preprints.orgpreprints.org They are known for producing a wide array of secondary metabolites, including polyketides like this compound. preprints.org

Diaporthe hongkongensis : An endophytic fungus isolated from the Amazonian tree Minquartia guianensis, D. hongkongensis has been identified as a producer of this compound. mdpi.comresearchgate.net Its ability to synthesize this compound highlights the metabolic versatility of endophytic fungi from unique ecological niches. mdpi.com The production of this compound by this species suggests a potential ecological role in defending against competing microorganisms within the host plant. mdpi.compreprints.org

Diaporthe eucalyptorum : This species, associated with the plant Melia azedarach, is another documented fungal source of this compound. medchemexpress.com The isolation of this compound from D. eucalyptorum further establishes the Diaporthe genus as a key producer of this compound. medchemexpress.com

Table 1: Selected Diaporthe Species Producing this compound

Fungal SpeciesHost PlantReference
Diaporthe hongkongensisMinquartia guianensis mdpi.comresearchgate.net
Diaporthe eucalyptorumMelia azedarach medchemexpress.com

Other Genera: Cytospora species, Phomopsis species, Gnomonia species, Dothiorella species

Beyond Diaporthe, several other fungal genera have been reported to produce this compound and its congeners. These fungi often share similar ecological roles as endophytes or plant pathogens.

Cytospora species : The genus Cytospora is notable as it is the source from which cytosporones were first isolated. rockefeller.edumdpi.com These fungi are often associated with canker diseases in a wide range of host plants. mycosphere.orgresearchgate.net this compound, along with other related compounds, was identified from an endophytic Cytospora species. rockefeller.edu

Phomopsis species : Phomopsis, which is the asexual stage (anamorph) of Diaporthe, is also a known producer of this compound. nih.govtandfonline.com An endophytic Phomopsis sp. isolated from a mangrove was found to produce this compound. tandfonline.com Another study on a Phomopsis species isolated from Brucea javanica also yielded this compound. nih.gov

Gnomonia species : The family Gnomoniaceae, which includes the genus Gnomonia, comprises fungi that are endophytes, pathogens, or saprobes on various plants. pensoft.net While direct isolation of this compound from Gnomonia is not as frequently cited, the chemical diversity within this family suggests the potential for related compound production.

Dothiorella species : An endophytic fungus identified as Dothiorella sp. has been reported to produce cytosporone B, a closely related congener of this compound. researchgate.net This indicates that the biosynthetic machinery for producing the core cytosporone structure is present in this genus.

Table 2: Other Fungal Genera Producing this compound and Congeners

Fungal GenusCompound(s)Ecological RoleReference
CytosporaThis compound and other cytosporonesEndophyte, Pathogen rockefeller.eduresearchgate.net
PhomopsisThis compoundEndophyte nih.govtandfonline.com
Gnomonia(Family Gnomoniaceae)Endophyte, Pathogen, Saprobe pensoft.net
DothiorellaCytosporone BEndophyte researchgate.net

Isolation Methodologies and Optimization in Research Contexts

The isolation of this compound from fungal cultures involves a series of standard natural product chemistry techniques. The process typically begins with the cultivation of the fungus on a suitable growth medium to encourage the production of secondary metabolites.

In a notable study, Diaporthe hongkongensis was cultivated on parboiled rice under static and dark conditions for 28 days. mdpi.compreprints.orgresearchgate.net The use of a solid substrate like parboiled rice is significant as it is rich in carbon and nitrogen and mimics the nutrient conditions of the natural host environment, which can induce or enhance secondary metabolite production. preprints.orgpreprints.org

Following fermentation, the fungal culture is extracted with an organic solvent, commonly ethyl acetate, to obtain a crude extract containing a mixture of metabolites. rockefeller.edu This crude extract is then subjected to various chromatographic techniques to separate the individual compounds. Bioassay-guided fractionation is often employed, where the fractions are tested for biological activity to guide the isolation of the active compounds. rockefeller.edu

The purification of this compound typically involves multiple steps of chromatography, such as column chromatography using silica (B1680970) gel or ODS (octadecylsilane), followed by high-performance liquid chromatography (HPLC) to yield the pure compound. researchgate.net

The final step in the process is structure elucidation, where the chemical structure of the isolated compound is determined. This is achieved through a combination of spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR experiments) and mass spectrometry (MS). mdpi.compreprints.orgresearchgate.net For instance, the molecular formula of this compound was determined as C₁₆H₂₂O₄ based on high-resolution electrospray ionization mass spectrometry (HR-ESI-MS). preprints.org

Ecological and Biogeographical Significance of Producer Organisms

The fungi that produce this compound are ecologically diverse and globally distributed. preprints.orgpreprints.org Many of these fungi, such as Diaporthe and Phomopsis species, are known to be endophytes, living in a symbiotic relationship with their host plants. mdpi.comtandfonline.com This endophytic lifestyle is believed to be a key driver for the production of a wide array of bioactive secondary metabolites.

The production of compounds like this compound, which has demonstrated antifungal properties, may provide an ecological advantage to the producing fungus. mdpi.compreprints.org Within the competitive microbial environment of the plant's interior, such compounds could help inhibit the growth of other, potentially pathogenic, fungi, thus protecting the host plant and securing the endophyte's niche. mdpi.comaimspress.com This suggests a role for this compound in microbial competition and host-microbe interactions. preprints.org

The biogeographical distribution of these fungi is vast, with producing species being isolated from diverse ecosystems, from the Amazon rainforest to mangrove forests. mdpi.compreprints.orgtandfonline.com For example, the isolation of this compound from Diaporthe hongkongensis in an Amazonian tree highlights the largely untapped chemical diversity of endophytic fungi in unique and biodiverse environments. mdpi.compreprints.org The association of these fungi with specific host plants in different geographical locations underscores the importance of bioprospecting in diverse habitats to discover novel natural products.

Biosynthetic Pathways and Enzymology

Polyketide Biosynthesis of Cytosporones

The core structure of cytosporones is assembled through a polyketide pathway, a common route for the synthesis of a wide array of natural products in fungi. researchgate.net This process involves the sequential condensation of small carboxylic acid units to build a complex carbon chain, which is then folded and modified to create the final product.

The biosynthesis of the cytosporone scaffold is initiated by a unique collaboration between two distinct Type I polyketide synthases (PKSs): a highly-reducing PKS (hrPKS) and a non-reducing PKS (nrPKS). researchgate.net This enzymatic partnership is a key feature of the biosynthetic pathway for dihydroxyphenylacetic acid lactones, the family to which cytosporones belong. researchgate.net

Genome mining has identified the genes for this PKS pair as the anchor of the cytosporone biosynthetic gene cluster. researchgate.net In fungi such as Gnomonia sp. and Corynespora cassiicola, these collaborating enzymes are designated CytS1 (hrPKS) and CytS2 (nrPKS). researchgate.net The domain architecture of these multidomain enzymes is critical to their function.

Table 1: Domain Composition of Collaborating PKS Enzymes in Cytosporone Biosynthesis researchgate.net

Enzyme Type Typical Domains Function
Highly-Reducing PKS (hrPKS) KS (Ketosynthase), AT (Acyltransferase), DH (Dehydratase), ER (Enoyl Reductase), KR (Ketoreductase), ACP (Acyl Carrier Protein) Synthesizes a saturated polyketide chain that serves as a priming unit for the nrPKS.

| Non-Reducing PKS (nrPKS) | SAT (Starter unit-ACP Transacylase), KS (Ketosynthase), AT (Acyltransferase), PT (Product Template), ACP (Acyl Carrier Protein), TE (Thioesterase) | Receives the priming unit and extends it with additional malonyl-CoA units, followed by cyclization and release of the polyketide product. |

The hrPKS, CytS1, is responsible for creating a saturated tri- or tetraketide unit. This initial chain is then transferred to the nrPKS, CytS2, which catalyzes the subsequent chain extension and cyclization steps to form the core structure of the cytosporones. researchgate.net

The assembly of the Acyl Dihydroxyphenylacetic Acid (ADA) core, the central precursor for cytosporones, is a stepwise process managed by the PKS enzyme pair.

Priming Unit Synthesis : The hrPKS (CytS1) synthesizes a saturated tri- or tetraketide chain. researchgate.net

Chain Transfer and Extension : This priming unit is transferred to the nrPKS (CytS2). The nrPKS then extends this chain through the addition of four malonyl-CoA extender units in a "4+4" fashion to create an octaketide intermediate, which remains tethered to the acyl carrier protein (ACP) domain. researchgate.net

Cyclization and Release : The Product Template (PT) domain of the nrPKS guides the folding of the polyketide chain, leading to an S-type cyclization, which is unorthodox for fungal PKSs. researchgate.netnih.gov The final step on the PKS is catalyzed by the Thioesterase (TE) domain, which releases the completed ADA core from the enzyme. This release can occur via two primary mechanisms:

Hydrolysis : The TE domain catalyzes the hydrolytic release of the polyketide chain, yielding the free carboxylic acid form of the ADA core. researchgate.netnih.gov

Transesterification : In the presence of alcohols like ethanol, the TE domain can catalyze a transesterification reaction, releasing an ADA ester. researchgate.netnih.gov

Post-PKS Tailoring : Following its release from the nrPKS, the ADA core can undergo further modifications by tailoring enzymes. For instance, a flavin-dependent monooxygenase (designated GnCyt1 in Gnomonia sp.) can hydroxylate the C6 position of the aromatic ring, yielding a trihydroxybenzene moiety. researchgate.netnih.gov

A key structural feature of cytosporone C is its isochroman-3-one skeleton. The formation of this fused six-membered lactone ring is a post-PKS event that proceeds through a proposed multi-step mechanism. researchgate.net The aromatic ring cyclization itself, which occurs on the nrPKS, is an unusual S-type fold, a regioselectivity more commonly directed by discrete cyclase enzymes in bacterial systems rather than an integrated PT domain in fungal PKSs. researchgate.netmdpi.com

The proposed mechanism for the formation of the isochroman-3-one ring is as follows: researchgate.net

Carbonyl Reduction : The process is initiated by a short-chain dehydrogenase/reductase (SDR), such as GnCyt3 in Gnomonia sp. This enzyme reduces the C9 carbonyl group of the ADA precursor to a secondary alcohol. researchgate.netnih.gov

Dehydration : The resulting alcohol undergoes a facile dehydration, leading to the formation of a reactive quinone-methide intermediate. researchgate.net

Michael-type Addition : The final step is an intramolecular Michael-type addition. The C1 carboxylic acid group attacks the quinone-methide, leading to the closure of the six-membered lactone ring and the formation of the characteristic isochroman-3-one structure of this compound. researchgate.net

Genetic Basis of Biosynthesis

The enzymes responsible for cytosporone biosynthesis are encoded by a set of genes physically clustered together in the fungal genome. This arrangement allows for the coordinated regulation of the entire biosynthetic pathway.

Through genome mining techniques, conserved biosynthetic gene clusters (BGCs) for cytosporones have been identified in select species of leotiomycetous fungi, which are often endophytic or phytopathogenic. researchgate.netnih.gov These clusters are consistently anchored by the core genes encoding the collaborating hrPKS and nrPKS enzymes. researchgate.net

Detailed analysis of these clusters has been performed in fungi like Gnomonia sp. CS-52-56 and Corynespora cassiicola JCM 23.3. researchgate.net

Table 2: Characterized Cytosporone Biosynthetic Gene Clusters (BGCs) researchgate.net

Fungal Species BGC Size (approx.) Number of Putative Proteins Key Genes Identified
Gnomonia sp. CS-52-56 50.5 kbp 11 gncytS1 (hrPKS), gncytS2 (nrPKS), gncyt1 (monooxygenase), gncyt3 (SDR)

| Corynespora cassiicola JCM 23.3 | 53.4 kbp | 16 | cocotyS1 (hrPKS), cocotyS2 (nrPKS), and other orthologs |

Co-expression of the gncytS1 and gncytS2 genes in a yeast host (Saccharomyces cerevisiae) resulted in the production of cytosporone A, confirming their central role in assembling the cytosporone scaffold. researchgate.net The clusters also contain genes for the tailoring enzymes, such as the monooxygenase and the short-chain dehydrogenase/reductase, that are necessary to produce the full diversity of cytosporone congeners, including this compound. researchgate.net

The expression of secondary metabolite BGCs in fungi is a tightly regulated process, often controlled by a hierarchy of regulatory elements that respond to developmental and environmental signals. nih.gov While the specific regulatory mechanisms governing the cytosporone BGC are not yet fully elucidated, the general principles of fungal gene cluster regulation provide a framework for understanding how its expression might be controlled.

Fungal BGC regulation typically involves:

Pathway-Specific Transcription Factors : Many BGCs contain one or more genes encoding transcription factors that directly control the expression of other genes within the cluster. mdpi.com These are often of the Zn(II)2Cys6 binuclear cluster family. mdpi.com Analysis of the cytosporone BGC in Pseudocercospora fijiensis has identified genes encoding two potential transcription factors within the cluster, suggesting a layer of pathway-specific control. plos.org

Global Regulators : Broad-domain regulatory proteins, which are not located within the BGC, can influence the expression of multiple secondary metabolite clusters. mdpi.com Key global regulators in fungi include components of the Velvet complex (e.g., VeA, VelB) and the master regulator LaeA, which often controls BGC expression through modulation of chromatin structure. nih.gov

Environmental and Developmental Cues : The production of secondary metabolites is often linked to specific stages of the fungal life cycle (e.g., sporulation) or triggered by environmental stressors, nutrient availability (carbon, nitrogen), pH, and interactions with other organisms (e.g., host plants or competing microbes). nih.govquora.com For example, expression of some PKS gene clusters in pathogenic fungi is significantly upregulated during plant infection. plos.org

While these general mechanisms are well-established, specific studies identifying the transcription factors that bind to promoter regions within the cytosporone BGC or the precise environmental signals that induce its expression have not yet been reported in the scientific literature.

Biosynthetic Engineering and Chemoenzymatic Approaches

The biosynthetic pathway of cytosporones, including this compound, has been a subject of significant research, leading to the development of bioengineering and chemoenzymatic strategies to understand and manipulate its production. nih.gov These approaches leverage the enzymes of the pathway to create controlled production systems and generate novel molecular structures. nih.govacs.org

Heterologous Expression Systems (e.g., Saccharomyces cerevisiae) for Production

The baker's yeast Saccharomyces cerevisiae has been successfully utilized as a heterologous host for the production of cytosporones. nih.govnih.gov This yeast is a well-characterized and powerful tool for expressing genes from other organisms, making it an ideal "chassis" for reconstructing complex natural product biosynthetic pathways. nih.govdtu.dk

Researchers have reconstituted the cytosporone biosynthetic pathway in S. cerevisiae by co-expressing a conserved gene cluster discovered in leotiomycetous fungi. nih.govacs.org This involved the combinatorial expression of key enzymes in various formats. nih.gov For instance, the co-expression of the collaborating polyketide synthase pair (an hrPKS and an nrPKS, specifically GnCytS1 and GnCytS2 from Gnomonia sp.) along with tailoring enzymes like a flavin-dependent monooxygenase (GnCyt1) and a short-chain dehydrogenase/reductase (GnCyt3) led to the production of various cytosporone congeners. nih.gov This total biosynthetic approach within the yeast cell successfully yielded compounds such as this compound and cytosporone D. nih.gov However, some compounds like cytosporone E were not detected in these yeast expression systems, suggesting that additional, uncharacterized tailoring enzymes present in the native fungi are required for their formation. nih.gov

Table 1: Heterologous Expression of Cytosporone Biosynthetic Genes in S. cerevisiae

Expressed Enzymes Key Products Observations
GnCytS1 + GnCytS2 Acyl dihydroxyphenylacetic acid (ADA) core structures Establishes the collaboration of the PKS pair in forming the polyketide backbone. nih.gov
GnCytS1 + GnCytS2 + GnCyt1 Hydroxylated ADA congeners Demonstrates the C6 hydroxylation activity of the monooxygenase on the polyketide core. nih.gov

In Vitro Reconstitution of Key Enzymatic Reactions

To dissect the function of individual enzymes in the cytosporone pathway, key reactions have been reconstituted in vitro using purified enzymes. nih.govacs.org This cell-free approach allows for a detailed investigation of enzyme kinetics, substrate specificity, and reaction mechanisms without the complexities of the cellular environment. elifesciences.orgnih.govresearchgate.net

The core of the cytosporone molecule, an acyl dihydroxyphenylacetic acid (ADA), is assembled by a pair of collaborating polyketide synthases (PKSs). nih.gov The function of these enzymes has been confirmed through in vitro assays. Further steps in the pathway have also been biochemically validated:

C6 Hydroxylation: A flavin-dependent monooxygenase (GnCyt1) was shown to hydroxylate the ADA core, yielding a trihydroxybenzene moiety. nih.govacs.org

Isochroman-3-one Formation: The reduction of a carbonyl group at the C9 position of the ADA core is a critical step. This reaction is catalyzed by a short-chain dehydrogenase/reductase (SDR), such as GnCyt3. nih.govacs.org This reduction initiates the cyclization process that forms the isochroman-3-one scaffold characteristic of this compound. nih.gov The subsequent ring closure and dehydration to form the lactone may occur spontaneously or be facilitated by other cellular factors. nih.gov

Table 2: Key Enzymes and their Reconstituted Functions In Vitro

Enzyme Enzyme Type Reconstituted Function
GnCytS1 / GnCytS2 Polyketide Synthase (hrPKS-nrPKS) Pair Assembly of the acyl dihydroxyphenylacetic acid (ADA) core structure. nih.gov
GnCyt1 Flavin-dependent Monooxygenase Catalyzes C6 hydroxylation of the ADA core to form a trihydroxybenzene moiety. nih.gov

Strategies for Generating "Unnatural" Natural Products

The elucidation of the cytosporone biosynthetic pathway opens avenues for generating "unnatural" natural products (uNPs) through combinatorial biosynthesis. nih.gov By mixing and matching enzymes from different pathways or engineering the existing enzymes, novel compounds with potentially new biological activities can be created. nih.gov

The cytosporone biosynthetic machinery provides a versatile toolkit for synthetic biology. nih.govacs.org Strategies for generating novel cytosporone analogs include:

Combinatorial Biosynthesis: Co-expressing non-native combinations of PKSs and tailoring enzymes in a host like S. cerevisiae can lead to new molecular scaffolds. nih.gov

Enzymatic Tailoring: The tailoring enzymes of the cytosporone pathway can be used as biocatalytic tools. For example, the monooxygenase Cyt1 can be used to generate trihydroxybenzene motifs, while the reductase Cyt3 can be used to create reactive intermediates that lead to the formation of isochroman-3-one rings from various precursor molecules. nih.gov

Shunt Products: During heterologous expression, the pathway can produce shunt products, such as enoyl di- or trihydroxyphenylacetic acids, which are themselves novel compounds. nih.govacs.org Furthermore, reactive intermediates can undergo spontaneous reactions like autoxidation to form unique structures like isocroman-3,4-diones. nih.gov

These approaches highlight the potential of the cytosporone pathway's enzymes as tools for combinatorial synthetic biology, enabling the production of diverse uNPs for applications in drug discovery. nih.govacs.org

Table 3: Compound Names Mentioned

Compound Name
Cytosporone A
Cytosporone B
This compound
Cytosporone D

Chemical Synthesis and Analogue Derivatization Strategies

Total Synthesis of Cytosporone C

The total synthesis of this compound has been achieved through concise and efficient routes, often leveraging the synthesis of its precursor, cytosporone A.

Retrosynthetic analysis reveals that this compound can be derived from cytosporone A through the reduction of a carbonyl group. acs.org Cytosporone A, an ortho-carboxymethyl aryl ketone, can be disconnected via the ortho-carboxymethyl group, leading back to a simpler aryl ketone. This aryl ketone, in turn, can be synthesized through a Friedel-Crafts acylation of a suitably functionalized aromatic ring, such as resorcinol. acs.orgresearchgate.net This approach identifies resorcinol as a key, readily available starting material for a step-economical synthesis. acs.org

Another retrosynthetic strategy for related cytosporones involves disconnecting the phthalide core, suggesting precursors like 3,5-dimethoxybenzoic acid that can be elaborated through acylation and cyclization reactions. scielo.brscielo.br

A highly efficient, step-economy total synthesis of this compound has been developed utilizing modern catalytic methods. acs.org

Friedel-Crafts Acylation: The synthesis can be initiated with a Friedel-Crafts acylation. For instance, resorcinol can be acylated to produce the necessary aryl ketone intermediate. acs.org This classic carbon-carbon bond-forming reaction is a powerful tool for attaching acyl groups to aromatic rings. rsc.orgnih.govsigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.com

Ir(III)-Catalyzed Carboxymethylation: A key step in a recent synthesis is the iridium(III)-catalyzed ortho-carboxymethylation of the aryl ketone intermediate. acs.orgacs.org This reaction, conducted in an aqueous medium with diazotized Meldrum's acid, efficiently installs the carboxymethyl group at the ortho position to the ketone, directly forming the cytosporone A core. acs.orgacs.org This method represents a significant advancement in C-H bond functionalization for the synthesis of complex molecules. researchgate.net

Stereoselective Reduction: The final step to obtain this compound is the reduction of the ketone functionality in cytosporone A. acs.org This transformation is typically achieved using a reducing agent like sodium borohydride (NaBH₄). acs.orgscielo.br The process furnishes this compound, which contains a secondary alcohol, effectively completing the total synthesis. acs.org While this specific reduction creates a racemic mixture, the concept of stereoselective reduction is crucial in natural product synthesis for controlling the configuration of chiral centers. nih.gov

An alternative approach for related analogs involves the Friedel-Crafts acylation of methyl 3,5-dimethoxybenzoate with octanoyl chloride, catalyzed by aluminum chloride (AlCl₃), followed by reduction with NaBH₄ in methanol. scielo.br

Synthetic Route for this compound Key Steps Overall Yield Reference
Patel, 20221. Friedel-Crafts Acylation2. Ir(III)-Catalyzed Carboxymethylation3. NaBH₄ Reduction62% acs.org

Synthesis of Cytosporone Analogs and Derivatives

The synthesis of analogs and derivatives is crucial for probing the biological activity of the cytosporone scaffold.

The design of cytosporone analogs is guided by principles of structure-activity relationship (SAR) studies. drugdesign.org The goal is to create a library of related molecules by systematically modifying different parts of the parent structure. Key areas for modification include:

The Alkyl Chain: Varying the length and saturation of the lipid tail can influence lipophilicity and, consequently, how the molecule interacts with biological membranes and protein targets.

The Aromatic Core: Altering the substitution pattern on the resorcinol ring, such as the position and nature of hydroxyl and methoxy groups, can modulate the molecule's electronic properties and hydrogen-bonding capabilities. drugdesign.org

By creating and testing a library of such analogs, researchers can identify the key structural features required for a specific biological effect, leading to the development of more potent or selective compounds. drugdesign.orgscispace.com

Flexible and straightforward synthetic routes have been developed to efficiently produce cytosporone analogs. A notable strategy employs easily accessible starting materials like 3,5-dimethoxybenzoic acid. scielo.brscielo.brscispace.com

A common route for analogs such as AMS35AA and AMS35BB involves the following key steps:

Esterification: Commercial 3,5-dimethoxybenzoic acid is converted to its methyl ester, methyl 3,5-dimethoxybenzoate. scielo.br

Friedel-Crafts Acylation: The methyl ester is subjected to a Lewis acid-catalyzed Friedel-Crafts acylation with an appropriate acyl chloride (e.g., octanoyl chloride) to introduce the alkyl side chain. scielo.brscielo.br

Reduction and Cyclization: The resulting keto-ester is then treated with a reducing agent like NaBH₄ in methanol, which can lead to reduction and subsequent cyclization to form the phthalide core of the cytosporone analogs. scielo.brscielo.br

Mechanistic Organic Chemistry Investigations of Synthetic Transformations

Detailed investigations into the reaction mechanisms for the synthesis of cytosporones reveal a reliance on well-established yet carefully controlled organic reactions. The primary transformations include electrophilic aromatic substitution and organocatalyzed cyclizations, each with distinct mechanistic pathways.

A crucial step in the synthesis of the cytosporone core is the Friedel-Crafts acylation. This reaction establishes the carbon skeleton by attaching the octanoyl side chain to the aromatic ring. The mechanism of this electrophilic aromatic substitution begins with the activation of an acylating agent, typically octanoyl chloride, by a Lewis acid catalyst such as aluminum trichloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly electrophilic acylium ion. This acylium ion then serves as the electrophile in the subsequent attack by the electron-rich aromatic ring of a substituted phenylacetic acid derivative. The reaction proceeds through a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The aromaticity of the ring is restored by the deprotonation of the arenium ion, typically by the AlCl₄⁻ complex, which regenerates the Lewis acid catalyst and yields the acylated aromatic ketone. The regioselectivity of this acylation is directed by the activating groups present on the aromatic ring.

In the synthesis of cytosporone analogues, such as AMS35AA, organocatalysis has been employed, with ascorbic acid (vitamin C) acting as a catalyst. The proposed mechanism for this transformation involves the activation of a carbonyl group by hydrogen bonding with ascorbic acid. This interaction increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. It is suggested that in a methanolic solution, a keto-ester intermediate is initially formed and is subsequently isomerized to the final product in the presence of the catalyst scielo.brscielo.br.

The conversion of cytosporone B to this compound is achieved through a reduction and subsequent intramolecular cyclization. While detailed mechanistic studies for this specific transformation are not extensively documented in the reviewed literature, a plausible mechanism can be inferred from related reactions. The process likely initiates with the selective reduction of the ketone carbonyl on the octanoyl side chain to a secondary alcohol. This reduction is typically carried out using a mild reducing agent like sodium borohydride (NaBH₄). Following the reduction, the newly formed hydroxyl group acts as a nucleophile in an intramolecular transesterification reaction. This involves the attack of the hydroxyl group on the ester carbonyl carbon, leading to the formation of a cyclic hemiacetal-like intermediate. Subsequent collapse of this intermediate with the elimination of the alcohol portion of the original ester results in the formation of the stable lactone ring characteristic of this compound. The efficiency and stereochemical outcome of this cyclization can be influenced by steric and electronic factors within the molecule.

Below is a table summarizing the key mechanistic steps in the synthesis of this compound and its analogues.

Transformation Reaction Type Key Mechanistic Steps Intermediates/Transition States
Core Skeleton Formation Friedel-Crafts Acylation1. Formation of acylium ion with Lewis acid catalyst. 2. Electrophilic attack on the aromatic ring. 3. Formation of a resonance-stabilized arenium ion (sigma complex). 4. Deprotonation to restore aromaticity.Acylium ion, Arenium ion
Analogue Synthesis Vitamin C-catalyzed Cyclization1. Hydrogen bonding of ascorbic acid to the carbonyl group. 2. Activation of the carbonyl for nucleophilic attack. 3. Formation of a keto-ester intermediate. 4. Isomerization to the final product.Keto-ester intermediate
This compound Formation Reduction and Intramolecular Cyclization1. Reduction of the side-chain ketone to a secondary alcohol. 2. Nucleophilic attack of the newly formed hydroxyl group on the ester carbonyl. 3. Formation of a cyclic hemiacetal-like intermediate. 4. Elimination of alcohol to form the lactone ring.Secondary alcohol, Cyclic hemiacetal-like intermediate

Structural Elucidation and Stereochemical Characterization

Advanced Spectroscopic Methods for Structure Assignment

The foundational structure of cytosporone C was elucidated using a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), which together provide unambiguous evidence for its molecular framework.

A comprehensive suite of NMR experiments was instrumental in assembling the complete carbon skeleton of this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra revealed the initial count and types of protons and carbons, while two-dimensional (2D) experiments established their connectivity. rockefeller.edu

The ¹H NMR spectrum identified two distinct aromatic protons and a key methine proton at δ 5.55, indicating the lactone ring structure. rockefeller.edu The ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments confirmed the presence of 16 carbons, categorized as one methyl, seven methylene, one oxygen-substituted methine, six aromatic, and one carbonyl carbon. rockefeller.edu

The connectivity of the atoms was pieced together using several 2D NMR techniques:

COSY (Correlation Spectroscopy): While the original report refers to ¹H-¹H RelayH experiments, these serve a similar purpose to COSY, defining the correlations within the alkyl side chain. rockefeller.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the definitive assignment of carbon resonances based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide through-space correlations between protons that are in close proximity, helping to confirm stereochemical assignments and spatial relationships within the molecule.

The detailed NMR data for this compound are summarized in the tables below.

¹H and ¹³C NMR Spectroscopic Data for this compound (in acetone-d₆)

Position δC (ppm) δH (ppm, mult., J in Hz) Key HMBC Correlations
1 170.5 - H-9, H-2
2 35.4 3.79 (d, 24), 3.45 (d, 24) H-4
3 133.5 - H-9, H-2, H-4
4 101.8 6.34 (s) C-2, C-5, C-6
5 159.0 - H-4, H-6
6 106.3 6.23 (s) C-4, C-5, C-7, C-8
7 154.5 - H-6
8 114.0 - H-9, H-6
9 78.3 5.55 (dd, 11.5, 3) -
10 36.4 1.86 (m), 1.78 (m) -
11 26.4 1.55 (m), 1.42 (m) -
12 29.9 1.27-1.30 (m) -
13 29.9 1.27-1.30 (m) -
14 32.5 1.27-1.30 (m) -
15 23.3 1.27-1.30 (m) -

Data sourced from Brady et al., 2000. rockefeller.edu

High-resolution mass spectrometry provides the exact mass of a molecule, which allows for the determination of its elemental composition. For this compound, High-Resolution Mass Spectrometry using Fast Atom Bombardment (HRMS-FAB) was employed. The analysis yielded an [M+H]⁺ ion at m/z 279.1604, which corresponds to the molecular formula C₁₆H₂₃O₄ (calculated value: 279.1596). rockefeller.edu This result was critical in confirming the number of atoms of each element in the molecule, complementing the structural framework derived from NMR data.

Optical rotation is the property of chiral molecules to rotate the plane of polarized light. sigmaaldrich.com A measurement of zero rotation indicates that a sample is optically inactive, which is characteristic of a racemic (50:50) mixture of enantiomers. sigmaaldrich.com While the primary literature on the isolation of this compound confirmed its structure via X-ray crystallography, it did not report specific optical rotation or Electronic Circular Dichroism (ECD) data. rockefeller.edu

Stereochemical Analysis and Determination

The stereochemistry of this compound centers on the chiral carbon at the C-9 position. Understanding whether the natural product or synthetic versions exist as a single enantiomer or a mixture is crucial for defining its properties.

A racemic mixture contains equal amounts of two enantiomers and is therefore optically inactive. sigmaaldrich.com While the optical activity of the naturally isolated this compound was not explicitly reported, synthetic routes to this compound and its close analogues typically produce a racemic mixture. nih.govresearchgate.net For instance, the synthesis of the related compound cytosporone E resulted in a racemic product. nih.gov Total syntheses of this compound have been achieved, which, in the absence of chiral-directing steps, would yield the compound as a racemate. researchgate.net

To separate the individual enantiomers from a racemic mixture, chiral separation techniques are required. chromatographyonline.com The most common and effective method for this purpose is chiral High-Performance Liquid Chromatography (HPLC). chromatographyonline.com This technique utilizes a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. researchgate.net While a specific protocol for the chiral HPLC resolution of this compound is not detailed in the surveyed literature, this methodology has been successfully applied to separate the enantiomers of the closely related analogue, cytosporone E. rsc.org This demonstrates that chiral HPLC is the standard and effective technique for resolving racemic mixtures within the cytosporone family of compounds.

Investigations into Stereoisomerization Mechanisms

Investigations into the stereoisomerization of cytosporones have revealed instances of epimerization, particularly at the C-1 position of the lactone ring. While direct mechanistic studies on this compound are not extensively detailed in the available literature, research on closely related analogs, such as cytosporones W and X, provides significant insights into the potential stereoisomerization pathways.

A study on cytosporones W and X, a pair of epimers, demonstrated their mutual conversion, which leads to the racemization of the lactone ring. nih.gov This epimerization was observed during HPLC analysis. The same study noted that this compound was found to be inseparable using multiple chiral columns, suggesting it may exist as a racemic mixture or undergoes rapid racemization under the analytical conditions. nih.gov

The proposed mechanism for the epimerization between cytosporones W and X involves the opening of the lactone ring, which results in the formation of an intermediate where the C-1 carbon becomes sp² hybridized and planar. nih.gov The subsequent re-cyclization can then occur from either face of the planar intermediate, leading to the formation of both C-1 epimers and ultimately resulting in a racemic mixture. This process is facilitated by the transfer of electrons, leading to the opening of the lactone. nih.gov

To further investigate this mechanism, methylation reactions on the phenolic hydroxyl groups of cytosporones W and X were conducted. nih.gov These experiments aimed to understand the influence of the electronic properties of the aromatic ring on the stability of the lactone and its propensity for ring-opening and subsequent epimerization.

The research on these related compounds strongly suggests that a similar mechanism could be responsible for the observed racemic nature of other cytosporones with a chiral center at the C-1 position of the lactone ring.

Table 1: Investigated Cytosporones and their Stereochemical Observations

CompoundObservationImplication for StereoisomerizationReference
This compound Inseparable on multiple chiral columnsSuggests existence as a racemic mixture or rapid racemization nih.gov
Cytosporone W Epimer that mutually converts with Cytosporone XUndergoes epimerization at the C-1 position, leading to racemization nih.gov
Cytosporone X Epimer that mutually converts with Cytosporone WUndergoes epimerization at the C-1 position, leading to racemization nih.gov

Sufficient scientific literature is not available to construct an article on the chemical compound “this compound” that adheres to the specific and detailed outline provided.

Extensive searches for data pertaining to the biological and molecular activities of this compound did not yield specific findings related to its efficacy against the fungal pathogens Alternaria solani or Candida albicans. Furthermore, no information was found detailing the molecular mechanisms of its antifungal action, such as the disruption of cell membrane integrity, or its structure-activity relationships for antifungal potency.

Similarly, research on the anti-inflammatory activities of this compound is not available in the public domain. There is no specific data on its modulation of inflammatory signaling pathways like MAPK/NF-κB or its regulation of pro-inflammatory mediators such as iNOS, COX-2, and nitric oxide.

The available research predominantly focuses on other related compounds, such as cytosporone B, and therefore, an article focusing solely on this compound with the requested scientific detail and structure cannot be generated at this time.

Biological Activities and Molecular Mechanisms of Action Mechanistic and Preclinical Focus

Anti-inflammatory Activities

Identification of Molecular Targets and Binding Interactions (e.g., ERK Protein via Molecular Docking)

The anti-inflammatory effects of cytosporone derivatives are linked to their interaction with key signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. Within this cascade, the extracellular signal-regulated kinase (ERK) is a significant protein target. While specific molecular docking studies focusing solely on cytosporone C with the ERK protein are not extensively detailed in the available literature, research on closely related cytosporone compounds provides valuable insights into the potential binding mechanisms.

For instance, a study on cytosporone derivatives isolated from the mangrove endophytic fungus Phomopsis sp. QYM-13 revealed that one such compound could effectively activate the ERK signaling pathway. mdpi.com The mechanism of action was suggested to involve direct interaction with proteins in the pathway, and the results were consistent with target docking analyses. mdpi.com The binding is stabilized by a combination of intermolecular forces, including:

Hydrogen bonds

Van der Waals forces

π–π stacking interactions mdpi.com

These types of interactions are crucial for the stable binding of a ligand to a protein's active site, thereby modulating its activity. Although this data is for a related derivative and not this compound itself, it suggests a plausible mechanism by which cytosporones, as a class of compounds, may interact with and modulate the ERK signaling pathway, contributing to their biological activities. mdpi.com Further research is required to elucidate the precise binding mode and affinity of this compound with the ERK protein.

SAR for Anti-inflammatory Effects

The structure-activity relationship (SAR) of cytosporone derivatives provides critical information on the chemical features necessary for their anti-inflammatory effects. Analysis of various cytosporones isolated from Phomopsis sp. QYM-13 has shed light on key structural components that influence their inhibitory activity on nitric oxide (NO) production, a key mediator in inflammation.

A preliminary SAR study highlighted two important structural motifs:

The Acetyl Group at C-1: The presence of an acetyl group at the C-1 position appears to be beneficial for anti-inflammatory activity. Cytosporone derivatives containing this feature displayed higher potency compared to their non-acetylated counterparts. mdpi.com

The Carboxyl Group in the Side Chain: A carboxyl group located in the side chain at the C-16 position may also contribute positively to the compound's anti-inflammatory effects. mdpi.com

Structural FeaturePositionImpact on Anti-inflammatory ActivitySource
Acetyl GroupC-1Beneficial mdpi.com
Carboxyl GroupC-16 (Side Chain)Contributes to Activity mdpi.com
Carbon Chain LengthC-8 (Side Chain)No Significant Effect mdpi.com

Allelopathic Activities

Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. Cytosporones, as natural products isolated from fungi, have been investigated for such activities.

CompoundEffect on Seed GerminationEffect on Seedling Growth
This compoundLow inhibitory activityRetarded primary root growth
Cytosporone AStrongly inhibited germinationDrastically reduced primary root and hypocotyl growth

Investigation of Mechanisms in Plant-Plant/Plant-Microbe Interactions

The release of allelochemicals into the environment is a key mechanism governing interactions between plants and microbes. nih.gov These compounds can alter the soil's biochemical landscape, impacting neighboring plants and soil microorganisms. nih.gov Fungi, including the endophytic fungi that produce cytosporones, play a crucial role in these complex ecological networks. imrpress.com

The mechanisms through which allelochemicals like this compound exert their effects are multifaceted. They can interfere with fundamental plant physiological processes at the molecular and cellular levels, including hormone synthesis, cell division, membrane permeability, and nutrient uptake. nih.gov By retarding root growth, this compound may disrupt a seedling's ability to acquire water and essential nutrients, thereby reducing its competitive fitness. While the precise molecular targets of this compound in plants have not been fully elucidated, its activity is part of a broader chemical communication and warfare strategy that influences community structure in ecosystems. frontiersin.org

Potential as Natural Agrochemical Leads in Herbicide Discovery

The search for new herbicides with novel modes of action is critical for sustainable agriculture, particularly due to the rise of herbicide-resistant weeds. nih.gov Natural products, or "phytotoxins," represent a vast and structurally diverse reservoir of compounds with herbicidal potential. nih.gov These molecules often have unique molecular targets that are not exploited by current synthetic herbicides. nih.gov

The demonstrated allelopathic activities of the cytosporone family, including the root growth inhibition by this compound, position them as potential leads in the discovery of natural agrochemicals. Although this compound itself showed weaker activity than some of its analogues, its study contributes to the understanding of the structural requirements for phytotoxicity in this class of compounds. Natural product-based herbicides are often valued for being more environmentally benign and having shorter environmental half-lives. ucanr.edu While challenges remain in optimizing natural compounds for field application, the unique scaffolds provided by molecules like this compound offer promising starting points for the development of the next generation of eco-friendly weed management solutions. ucanr.edu

Broader Antimicrobial Activities

While many compounds in the cytosporone family exhibit a range of biological activities, including antimicrobial effects, this compound appears to be an exception. rockefeller.edu Bioassay-guided fractionation of extracts from endophytic fungi such as Cytospora sp. led to the isolation of several cytosporones. In these studies, cytosporones D and E showed strong antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, as well as activity against the fungus Candida albicans. rockefeller.edu

In stark contrast, this compound was found to have no significant antibacterial activity in the same assays. rockefeller.edu This difference in biological function provides a clear insight into the structure-activity relationship for the antimicrobial effects of cytosporones. The key structural difference is the trihydroxybenzene moiety present in the active compounds (cytosporones D and E) but absent in this compound. rockefeller.edu This suggests that the trihydroxybenzene group is the likely pharmacophore responsible for the antimicrobial properties observed in this class of compounds. The inactivity of this compound underscores the high degree of specificity in the structure-function relationship within the cytosporone family.

CompoundAntimicrobial ActivityKey Structural FeatureSource
This compoundInactiveLacks trihydroxybenzene moiety rockefeller.edu
Cytosporone DActiveContains trihydroxybenzene moiety rockefeller.edu
Cytosporone EActiveContains trihydroxybenzene moiety rockefeller.edu
Cytosporone SActive- nih.gov

An article on the chemical compound “this compound” focusing on the requested biological activities and molecular mechanisms cannot be generated at this time.

A thorough review of available scientific literature reveals a significant lack of specific research data for This compound corresponding to the detailed outline provided. The majority of published studies on the biological activities mentioned—such as the inhibition of bacterial virulence factors, specific antiviral or antimalarial effects, and the induction of apoptosis via Nur77/TR3 agonism—are predominantly associated with other members of the cytosporone family, most notably cytosporone B .

The available information is insufficient to provide scientifically accurate and detailed content for the following sections and subsections as requested for this compound:

Cytotoxic and Anticancer Activities:While the broader class of cytosporones has been investigated, specific preclinical in vitro studies detailing the cytotoxic and anticancer activities of this compound are not present in the available literature.

Induction of Apoptosis Mechanisms:The mechanism of inducing apoptosis through agonism of the nuclear receptor Nur77/TR3 is a well-documented activity of cytosporone B. There is no evidence in the current scientific literature to suggest that this mechanism has been studied or confirmed for this compound.

To maintain scientific accuracy and adhere to the strict instructions of focusing solely on this compound, the article cannot be written. Generating content would require extrapolating data from other related compounds, which would violate the core requirements of the request.

Interaction with Intracellular Signaling Pathways and Cellular Processes

While direct studies on the interaction of this compound with intracellular signaling pathways are limited, research on related cytosporone compounds provides insights into potential mechanisms. For instance, certain cytosporone derivatives have been shown to exhibit anti-inflammatory properties by inhibiting the MAPK/NF-κB signaling pathway. mdpi.com This inhibition leads to the downregulation of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com The MAPK and NF-κB pathways are crucial regulators of inflammatory responses, modulating the expression of various pro-inflammatory cytokines in macrophages. mdpi.com Specifically, a novel cytosporone derivative has been observed to reduce the phosphorylation levels of p38, JNK, and ERK, which are key components of the MAPK signaling cascade, in lipopolysaccharide-stimulated RAW264.7 cells. mdpi.com

Potentiation of Established Chemotherapeutic Agents in Preclinical Models

There is currently no available scientific literature or preclinical data describing the potentiation of established chemotherapeutic agents by this compound. Studies on the synergistic effects of this compound with drugs such as doxorubicin (B1662922) or other chemotherapy agents have not been reported.

SAR for Cytotoxic Effects

Detailed structure-activity relationship (SAR) studies focusing specifically on the cytotoxic effects of this compound are not extensively documented in the current scientific literature. However, research on the broader family of cytosporone analogues offers some general insights. For example, studies on cytosporone B have highlighted the critical role of the phenolic hydroxyl group at the 3-position of the aromatic ring for its ability to inhibit cancer cell viability and induce apoptosis. nih.govnih.gov Analogs lacking this functional group were found to be inactive. nih.govnih.gov Furthermore, broader investigations into the octaketide family, to which cytosporones belong, have suggested that increased cytotoxicity can be achieved through the introduction of fluorine atoms on the hydrophobic acyl chain. acs.org These findings suggest that both the phenolic core and the nature of the lipid side chain are important determinants of the cytotoxic potential of this class of compounds.

Other Pharmacological Activities (e.g., Antifibrotic Potential)

The pharmacological profile of this compound beyond its cytotoxic effects is not well-characterized. There is no specific evidence to date supporting any antifibrotic potential for this compound. However, the broader class of cytosporone compounds, isolated from various fungal species, has been reported to possess a range of other biological activities. mdpi.comresearchgate.net These activities include antimicrobial, antimalarial, and antiviral properties. mdpi.comresearchgate.net For example, a study on a series of cytosporones (A-E) isolated from the fungus Cytospora sp. CR200 demonstrated that cytosporones D and E exhibited activity against Gram-positive bacteria. mdpi.com This suggests that other members of the cytosporone family, including this compound, may hold potential for various pharmacological applications, though specific data for this compound is lacking.

Future Directions in Cytosporone C Research

Discovery and Characterization of Novel Cytosporone Congeners and Analogs

The quest for novel bioactive compounds is a cornerstone of drug discovery. For cytosporone C, this involves exploring the vast chemical diversity of nature and the ingenuity of synthetic chemistry. Fungi, particularly endophytic and marine-derived species, are rich sources of cytosporones and their analogs. researchgate.netnih.gov Researchers are increasingly isolating and characterizing new congeners from fungal strains such as Phomopsis sp., Diaporthe sp., and Dothiorella sp. researchgate.netnih.govresearchgate.net For instance, recent investigations into the mangrove endophytic fungus Phomopsis sp. QYM-13 led to the isolation of six previously undescribed cytosporone derivatives. nih.gov Similarly, a study on Diaporthe sp. ZJHJYZ-1 yielded two new octaketides, cytosporones W and X, which are epimers that can mutually convert. acs.org

These discoveries are often facilitated by modern spectroscopic techniques for structure elucidation. Furthermore, the total synthesis of this compound and its known analogs provides a platform for creating novel derivatives that are not accessible through natural sources. researchgate.netscielo.bracs.org Synthetic methodologies, such as the Ir(III)-catalyzed carboxymethylation of aryl ketones, have enabled the efficient, step-economy total synthesis of cytosporones A, B, and C. acs.org This allows for the systematic modification of the cytosporone scaffold to probe structure-activity relationships (SAR). For example, the synthesis of various analogs of cytosporone B has revealed that the benzene (B151609) ring, phenolic hydroxyl group, and the acyl chain are crucial for binding to its target, while the ester group is key for its biological activation. researchgate.net

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

Understanding the precise mechanism of action of a compound is fundamental to its development as a therapeutic agent. For this compound and its congeners, research is moving towards detailed molecular and cellular investigations to elucidate their biological targets and pathways. A significant breakthrough in this area was the identification of the nuclear orphan receptor Nur77 as a direct target of cytosporone B, a close analog of this compound. researchgate.netoup.com Cytosporone B was found to bind to the ligand-binding domain of Nur77, triggering its translocation to the mitochondria and inducing apoptosis in cancer cells. oup.com

Future studies will likely focus on determining if this compound shares this or other targets and on delineating the downstream signaling cascades. Advanced techniques such as chemical proteomics, transcriptomics, and metabolomics will be instrumental in identifying the full spectrum of molecular interactions and cellular responses to this compound treatment. For example, investigating the effect of cytosporone derivatives on the synthesis of essential bacterial components, such as mycolic acid in Mycobacterium tuberculosis, is a promising area of research. dntb.gov.ua Furthermore, understanding the mode of antibacterial action at a deeper level will provide a more complete picture of the mechanisms involved. researchgate.net

Exploitation of Biosynthetic Pathways for Enhanced Production and Diversification

The production of this compound and its analogs in sufficient quantities for extensive research and potential clinical development can be a significant bottleneck. Harnessing the power of biosynthesis offers a sustainable and versatile solution. The biosynthetic gene clusters (BGCs) responsible for producing cytosporones are being identified in various fungi. nih.govnih.gov These pathways involve polyketide synthases (PKSs) and a series of tailoring enzymes that construct the core structure and introduce chemical modifications. nih.gov

Future research in this area will focus on several key strategies. Firstly, the elucidation of the complete biosynthetic pathway to this compound will enable its heterologous expression in more amenable host organisms, such as Saccharomyces cerevisiae, for enhanced production. nih.gov Secondly, the principles of combinatorial biosynthesis, where genes from different pathways are mixed and matched, can be applied to generate novel "unnatural" natural products. nih.gov This involves techniques like subunit shuffling and domain swapping within the PKS machinery. nih.gov Finally, epigenetic modification, through the use of chemical elicitors like histone deacetylase (HDAC) inhibitors, has been shown to activate silent BGCs in fungi, leading to the production of new or enhanced levels of existing metabolites, including cytosporones. nih.govsciopen.comtandfonline.com For example, HDAC-inhibited cultures of one fungus resulted in enhanced levels of cytosporones B and C, and the isolation of a new congener, cytosporone R. nih.gov

Development of this compound and its Derivatives as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov Given the specific interaction of cytosporone B with Nur77, there is significant potential to develop this compound and its derivatives as selective chemical probes. researchgate.netoup.com Such probes would be invaluable tools for dissecting the complex biology of their targets and associated pathways.

The development of a this compound-based chemical probe would require the synthesis of derivatives with optimized properties, such as high affinity and selectivity for a specific biological target. nih.gov These probes could be modified with reporter tags (e.g., fluorescent dyes, biotin) to enable visualization and pull-down experiments, helping to identify binding partners and map their subcellular localization. The fungal polyketide cytosporone B is already considered an important small molecule probe for studying biological processes. researchgate.net By extension, a library of this compound derivatives could provide a versatile toolkit for chemical biology, aiding in the validation of new drug targets and the elucidation of disease mechanisms. oup.com

Application of Computational Chemistry and Molecular Modeling in Lead Optimization and Target Identification

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a rational approach to lead optimization and target identification. nih.gov These methods can be powerfully applied to the development of this compound. Molecular docking and molecular dynamics (MD) simulations can be used to predict and analyze the binding of this compound and its analogs to potential protein targets. mdpi.comresearchgate.net

For instance, in silico studies have already been employed to investigate cytosporone E analogues as potential inhibitors of BRD4, a protein implicated in cancer. researchgate.net These computational approaches can help to prioritize which derivatives to synthesize and test, saving time and resources. Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed to build predictive models that correlate the chemical structures of cytosporone derivatives with their biological activities. researchgate.net This information is crucial for designing new analogs with improved potency and selectivity. Molecular modeling can also aid in identifying potential off-targets, providing an early assessment of a compound's potential for adverse effects. The surface chemistry of cytosporone B has been studied in models for microbial biomembranes using Langmuir monolayers, providing insights into its interactions at a molecular level. acs.org Similar studies with this compound could reveal important details about its mechanism of action.

Q & A

Q. What are the standard protocols for isolating cytosporone C from fungal sources, and how are its structural features confirmed?

Q. What bioassays are commonly used to evaluate the biological activity of this compound?

Allelopathic assays, such as seed germination inhibition tests using Lactuca sativa (lettuce), are standard for assessing this compound’s phytotoxic effects. These tests measure inhibition rates of hypocotyl and radicle growth at millimolar concentrations. This compound’s activity is benchmarked against structurally similar compounds like cytosporone A, which exhibits stronger inhibitory effects .

Q. How is this compound distinguished taxonomically in fungal genera like Diaporthe?

Cytosporones, including this compound, are taxonomic markers for Diaporthe species. Their presence is confirmed via comparative metabolomic profiling and phylogenetic analysis. Co-isolation with other polyketides (e.g., cytochalasins) further supports taxonomic classification .

Advanced Research Questions

Q. What synthetic strategies are effective for producing this compound analogs with enhanced bioactivity?

Synthesis involves regioselective acetylation and benzofuranone ring formation. For example, intermediates like 3-heptyl-3-hydroxy-5,7-dimethoxy-2-benzofuran-1(3H)-one are synthesized via Friedel-Crafts alkylation and cyclization. Structural analogs are tested for allelopathic activity to establish structure-activity relationships (SARs), with modifications to the alkyl chain length or methoxy groups showing potency variations .

Q. How can discrepancies in this compound’s reported bioactivity across studies be resolved?

Discrepancies often arise from differences in assay conditions (e.g., concentration ranges, solvent systems) or compound purity. Methodological standardization, including HPLC purity validation (>95%) and strict adherence to bioassay protocols (e.g., fixed incubation times), is critical. Cross-referencing spectral data with published standards (e.g., CAS 321661-62-5 for cytosporone B) ensures compound integrity .

Q. What mechanistic studies are recommended to elucidate this compound’s mode of action in plant growth inhibition?

Transcriptomic or proteomic profiling of treated plant tissues can identify dysregulated pathways (e.g., auxin signaling or cell wall biosynthesis). Comparative studies with cytosporone A, a known inhibitor of auxin transport, may reveal shared or distinct molecular targets. Isotope-labeled this compound can track cellular uptake and localization .

Q. How can biosynthetic pathways of this compound be explored to enable heterologous production?

Genome mining of Diaporthe species can identify polyketide synthase (PKS) gene clusters associated with cytosporone biosynthesis. Heterologous expression in model fungi (e.g., Aspergillus nidulans) followed by metabolite profiling validates pathway activity. Knockout experiments on candidate PKS genes confirm their role in this compound production .

Methodological Considerations

  • Quality Control : Use HPLC with a C18 column (e.g., Xbridge C18, 4.6 × 150 mm) and a gradient of water/ACN with 0.01% TFA to verify purity. This compound should elute at a retention time distinct from analogs like cytosporone B .
  • Data Interpretation : Cross-validate NMR shifts with literature (e.g., δ 3.48 ppm for methoxy groups in DMSO-d6) to avoid misassignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.